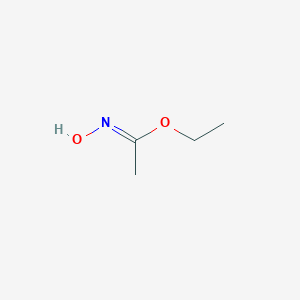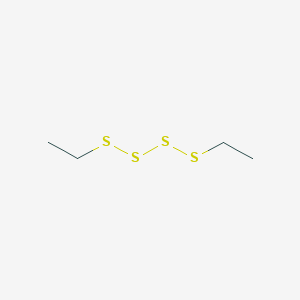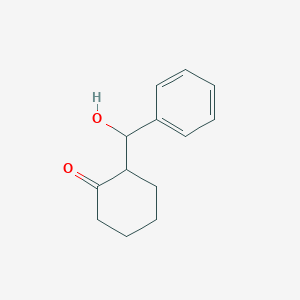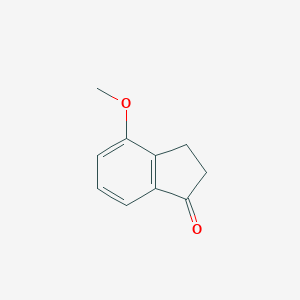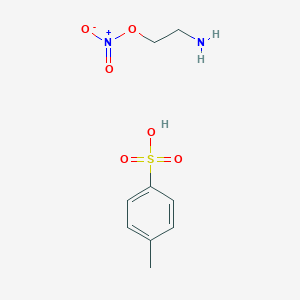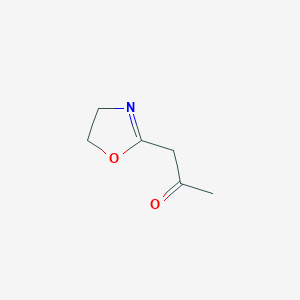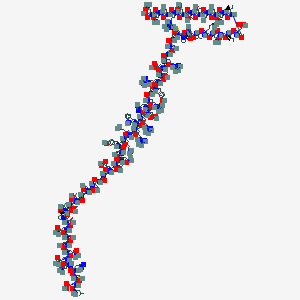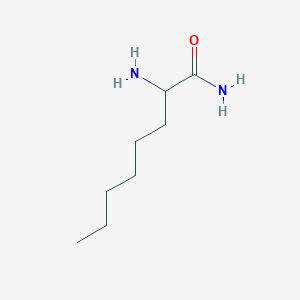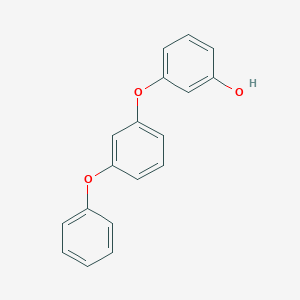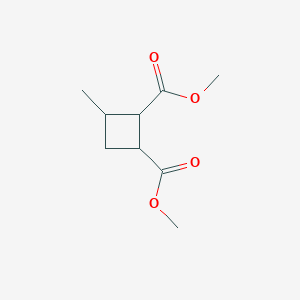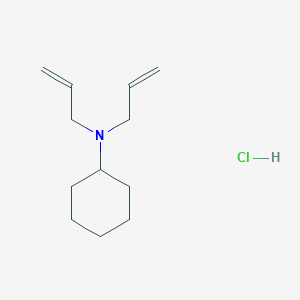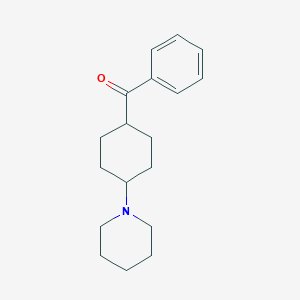
Phenyl (1-piperidinocyclohexyl) ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (1-piperidinocyclohexyl) ketone, commonly known as PCP, is a dissociative anesthetic drug that was first synthesized in 1926. It gained popularity in the 1960s and 1970s as a recreational drug due to its hallucinogenic effects. However, PCP has been classified as a Schedule II controlled substance by the United States Drug Enforcement Administration due to its potential for abuse and addiction.
作用机制
PCP acts as an antagonist to the NMDA receptor, which inhibits the binding of glutamate to the receptor. This results in a decrease in the flow of calcium ions into the neuron, which affects the release of neurotransmitters and the functioning of the brain. PCP also affects other receptors in the brain, including the dopamine and serotonin receptors, which contribute to its hallucinogenic effects.
生化和生理效应
PCP has a wide range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. PCP also affects the respiratory system, causing shallow breathing or even respiratory arrest in high doses. Long-term use of PCP can result in damage to the liver, kidneys, and bladder.
实验室实验的优点和局限性
PCP has been used in laboratory experiments to study its effects on the brain and behavior. Its ability to block the NMDA receptor has been linked to its potential as a treatment for depression and anxiety disorders. However, the use of PCP in laboratory experiments is limited due to its potential for abuse and addiction. Careful handling of the chemical is required to ensure the safety of the researchers and the integrity of the experiments.
未来方向
Future research on PCP could focus on its potential as a treatment for depression and anxiety disorders. Studies could also investigate the long-term effects of PCP use on the brain and body. Further research could also explore the use of PCP in combination with other drugs to enhance its therapeutic effects while minimizing its side effects.
合成方法
PCP can be synthesized through a multistep process starting with cyclohexanone and piperidine. The first step involves the reaction of cyclohexanone with hydroxylamine to form oxime. The oxime is then reduced to the corresponding amine, which is reacted with piperidine to form PCP. The synthesis of PCP requires careful handling of the chemicals and should only be done by experienced chemists in a controlled laboratory environment.
科学研究应用
PCP has been used in scientific research to study its effects on the brain and behavior. Studies have shown that PCP acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning and memory. PCP's ability to block the NMDA receptor has been linked to its hallucinogenic effects and its potential as a treatment for depression and anxiety disorders.
属性
CAS 编号 |
13441-36-6 |
|---|---|
产品名称 |
Phenyl (1-piperidinocyclohexyl) ketone |
分子式 |
C18H25NO |
分子量 |
271.4 g/mol |
IUPAC 名称 |
phenyl-(4-piperidin-1-ylcyclohexyl)methanone |
InChI |
InChI=1S/C18H25NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
InChI 键 |
KTVLKSCPNWLHMV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
其他 CAS 编号 |
13441-36-6 |
同义词 |
Phenyl(1-piperidinocyclohexyl)methanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



